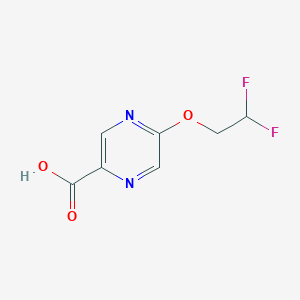

5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJZKVWVDFJTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)OCC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Ester Formation

One common approach begins with 5-halopyrazine-2-carboxylate esters. For example, 5-bromo-pyrazine-2-methyl formiate can be synthesized by halogen exchange reactions involving 5-chloropyrazine-2-methyl formiate and reagents like trimethylsilyl bromide under controlled conditions (e.g., 80 °C in acetonitrile). This step is crucial for enabling subsequent nucleophilic substitution at the 5-position.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Halogen exchange | 5-chloropyrazine-2-methyl formiate, TMSBr, acetonitrile, 80 °C, nitrogen atmosphere | 84% | High purity product obtained by careful distillation and extraction |

| Ester formation | Methyl ester intermediate | - | Serves as substrate for further substitution |

Introduction of Difluoroethoxy Group

The difluoroethoxy group can be introduced via nucleophilic substitution of the halogenated intermediate with a suitable difluoroethoxy nucleophile. While specific procedures for 5-(2,2-Difluoroethoxy) substitution are less commonly detailed, analogous methods involve reacting 5-bromo-pyrazine-2-carboxylate esters with difluoroethanol derivatives or difluoroalkylating agents under basic or catalytic conditions to form the ether linkage.

Hydrolysis to Carboxylic Acid

After installation of the difluoroethoxy substituent, ester hydrolysis is performed to convert the methyl or other esters back to the free carboxylic acid. This is typically achieved by treatment with aqueous base (e.g., sodium hydroxide) followed by acidification.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Hydrolysis | NaOH aqueous solution, room temperature, 15 h | ~80% | Followed by acidification and extraction |

| Salt formation | Reaction with benzylamine to form benzylamine salt | 80% | Facilitates purification and isolation |

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in compounds with different functional groups .

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications across different scientific disciplines:

1. Chemistry

- Building Block for Complex Molecules : It serves as an essential intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

2. Biology

- Biological Activity Investigation : Research has indicated potential biological activities, particularly in enzyme interactions and metabolic pathways. The difluoroethoxy group enhances binding affinity to various biological targets.

3. Medicine

- Drug Development : The compound is explored for its therapeutic properties, particularly as a precursor in drug development for conditions such as cancer and infectious diseases. Its mechanism may involve modulation of enzymatic activities or receptor binding.

4. Industry

- Production of Specialty Chemicals : It is utilized in the manufacturing of various chemical products with specific properties desirable in industrial applications.

Research has highlighted several biological activities associated with 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid:

1. Antimicrobial Activity

Studies indicate that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and fungal pathogens. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) below 1.95 µM against susceptible strains.

2. Anticancer Potential

In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines by targeting key enzymes involved in DNA synthesis. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Manca human lymphoid leukemia | 12.5 | Thymidylate synthase inhibition |

| H35 hepatoma | 8.0 | Thymidylate synthase inhibition |

These findings suggest that it could serve as a promising therapeutic agent against cancer.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell proliferation linked to thymidylate synthase inhibition—an essential enzyme for DNA synthesis.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results indicated moderate antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity with target molecules. The compound may exert its effects through modulation of enzymatic activities, receptor binding, or other biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The difluoroethoxy group enhances oxidative stability compared to non-fluorinated analogs like PCA. However, PCA remains superior in catalytic systems due to its simpler structure, which facilitates coordination with vanadium .

- Synthetic Accessibility : 5-(Difluoromethyl)pyrazine-2-carboxylic acid is synthesized via decarboxylation of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid, while 5-(fluoromethoxy) derivatives require coupling reactions with EDCI .

Catalytic and Reactivity Profiles

Substitution with bulkier groups (e.g., difluoroethoxy) likely disrupts the coordination geometry required for efficient radical generation.

Physicochemical Properties

- Solubility : The difluoroethoxy derivative is more lipophilic (logP ~1.2) than PCA (logP ~0.3), enhancing membrane permeability in biological systems .

- Thermal Stability : Alternate Langmuir-Blodgett films of pyrazine-2-carboxylic acid derivatives exhibit pyroelectricity up to 80°C, suggesting robust thermal stability for device applications .

Biological Activity

5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research has indicated that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyrazine derivatives possess high activity against Mycobacterium tuberculosis and various fungal strains. The biological evaluation typically includes:

- Antitubercular Activity : Several studies have reported that pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis with varying degrees of effectiveness. For example, a study indicated that some derivatives exhibited up to 72% inhibition against this pathogen .

- Antifungal Activity : The antifungal effects of these compounds have also been explored, with some derivatives demonstrating minimum inhibitory concentrations (MIC) below 1.95 µM against susceptible fungal strains such as Trichophyton mentagrophytes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The following table summarizes the SAR findings from various studies:

Case Studies

- Study on Antimycobacterial Activity : A recent study evaluated various pyrazine derivatives for their antimycobacterial properties. Among them, compounds with electron-withdrawing groups showed enhanced activity against Mycobacterium tuberculosis , suggesting that the electronic nature of substituents plays a crucial role in their efficacy .

- In Vitro Evaluation of Antifungal Properties : Another investigation focused on the antifungal potential of pyrazine derivatives, revealing that compounds with specific substitutions exhibited significant inhibitory effects on fungal growth, indicating their potential as therapeutic agents in treating fungal infections .

The mechanism through which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for pathogen survival .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets associated with microbial resistance mechanisms. These studies indicate favorable interactions with active sites, which could lead to the development of novel inhibitors against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution of a halogenated pyrazine precursor (e.g., 5-chloropyrazine-2-carboxylic acid) with 2,2-difluoroethanol under basic conditions. Optimization can be achieved via response surface methodology (RSM) to balance temperature, solvent polarity, and catalyst loading. For example, biocatalytic approaches using amidase enzymes (e.g., Bacillus smithii IITR6b2) under solvent-free conditions minimize by-products and improve yields .

- Key Parameters : Monitor reaction progress via HPLC or LC-MS. Use DFT calculations to predict transition states and optimize regioselectivity .

Q. How can vibrational spectroscopy (FT-IR/Raman) and NMR be applied to characterize structural features of this compound?

- Methodology : Assign vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹, pyrazine ring vibrations at 1500–1600 cm⁻¹) using FT-IR. For NMR, the difluoroethoxy group’s CF₂ protons appear as a triplet (²J~HF ~47 Hz) in ¹⁹F NMR, while pyrazine protons show deshielded signals in ¹H NMR (~8.5–9.0 ppm) .

- Validation : Compare experimental data with simulated spectra from Gaussian09 using B3LYP/6-31G(d) basis sets .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of pyrazine-2-carboxylic acid derivatives in radical-mediated oxidation reactions?

- Mechanism : In H₂O₂/vanadate systems, pyrazine-2-carboxylic acid (PCA) acts as a ligand to stabilize diperoxovanadium(V) intermediates. Kinetic studies show the rate-limiting step involves H-transfer from H₂O₂ to PCA, generating HOO• radicals. These activate substrates like alkanes via hydrogen abstraction .

- Contradictions : Some studies propose hydroxyl radical (HO•) dominance, while others emphasize HOO•. Resolve discrepancies using radical trapping (e.g., DMPO spin traps) and kinetic isotope effects (KIE) .

Q. How do substituents on the pyrazine ring (e.g., 2,2-difluoroethoxy vs. methoxy) influence bioactivity in antimicrobial or receptor-targeted applications?

- SAR Analysis : Fluorinated ethoxy groups enhance metabolic stability and membrane permeability compared to methoxy analogs. For antimycobacterial activity, evaluate minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv using microplate alamarBlue assays. Correlate results with LogP and electronic parameters (Hammett σ) .

- Data Interpretation : Use molecular docking (AutoDock Vina) to assess binding to target proteins (e.g., mGluR2 or mycobacterial enzymes). Compare binding energies (ΔG) of derivatives .

Q. What computational strategies are effective for resolving contradictions in reported reaction pathways or intermediate stability?

- Approach : Perform ab initio molecular dynamics (AIMD) simulations to map free-energy landscapes of proposed intermediates. For example, compare the stability of vanadium-PCA complexes in acetonitrile vs. aqueous media using CP2K software .

- Validation : Cross-validate with experimental kinetic data (e.g., Arrhenius plots) and in situ UV-vis monitoring of intermediate decay .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency between enzymatic and chemical synthesis routes?

- Resolution : Compare turnover numbers (TON) and activation energies (Eₐ) for both methods. Enzymatic routes may show lower Eₐ due to preorganized active sites but suffer from substrate inhibition. Use Michaelis-Menten kinetics to identify optimal substrate concentrations .

Q. Why do DFT-predicted vibrational frequencies sometimes deviate from experimental FT-IR data?

- Factors : Anharmonicity effects and solvent interactions (e.g., hydrogen bonding in DMSO) are often neglected in simulations. Apply scaling factors (0.961–0.967) to B3LYP frequencies and include implicit solvent models (e.g., PCM) .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Observed Signal | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.75 (s, 1H, pyrazine-H) | |

| ¹⁹F NMR | δ -120.5 (t, J = 47 Hz, CF₂) | |

| FT-IR | 1702 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) |

Table 2 : Comparative Reactivity of Pyrazine Derivatives in Radical Reactions

| Derivative | Radical Yield (μM/min) | Dominant Radical | Reference |

|---|---|---|---|

| PCA (unsubstituted) | 12.3 ± 1.2 | HO• | |

| 5-(2,2-Difluoroethoxy) | 9.8 ± 0.9 | HOO• |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.